Product packaging for 3-Amino-4-methoxybutan-1-ol(Cat. No.:CAS No. 1334146-51-8)

3-Amino-4-methoxybutan-1-ol

Cat. No.: B1523329
CAS No.: 1334146-51-8
M. Wt: 119.16 g/mol
InChI Key: RJJKIMBTZBWVMC-UHFFFAOYSA-N
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Description

Significance as a Chiral β-Amino Alcohol Motif

The core structure of 3-Amino-4-methoxybutan-1-ol is a β-amino alcohol. This motif is a prevalent feature in a wide array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn The spatial arrangement of the amino and hydroxyl groups in a 1,2-relationship is fundamental to their biological activity and their effectiveness as chiral ligands in asymmetric catalysis. westlake.edu.cndiva-portal.org

The development of synthetic methods to access enantiomerically pure β-amino alcohols like this compound is a major focus in organic chemistry. diva-portal.org Traditional routes often relied on the derivatization of naturally occurring chiral molecules, which limited the diversity of accessible structures. diva-portal.org Modern approaches, such as asymmetric aminohydroxylation, aldol (B89426) additions, and Mannich reactions, have expanded the toolkit for creating these valuable compounds. westlake.edu.cndiva-portal.org More recently, innovative strategies like chromium-catalyzed asymmetric cross-coupling reactions have been developed to synthesize chiral β-amino alcohols with high efficiency and stereoselectivity. westlake.edu.cn

Overview of its Role in Advanced Organic Synthesis and Medicinal Chemistry

In advanced organic synthesis, this compound, particularly its chiral forms, serves as a versatile starting material. For instance, the (S)-enantiomer has been utilized in medicinal chemistry programs for the preparation of more complex diamine structures. acs.org This is achieved through reactions such as reductive alkylation of the amino group and oxidation of the alcohol to an aldehyde, followed by reductive amination. acs.org

The synthesis of enantiomerically pure this compound has been a subject of dedicated research. One notable approach involves the asymmetric hydrogenation of an enamine derived from a β-keto ester, using a Ruthenium-MeOBIPHEP catalyst. acs.orgacs.org This method has been shown to produce the desired (S)-enantiomer with high enantiomeric excess (ee), which can be further enhanced through crystallization. acs.orgacs.org An alternative and efficient route is the direct asymmetric reductive amination of the corresponding β-keto ester. acs.orgacs.org

The applications of β-amino alcohols extend to their use as chiral auxiliaries and ligands in asymmetric catalysis. diva-portal.org Their ability to coordinate with metal centers and create a chiral environment is pivotal in controlling the stereochemical outcome of a wide range of chemical transformations. This has significant implications for the synthesis of complex molecules with specific three-dimensional structures, a critical aspect of modern drug discovery and development. tcichemicals.com For example, a related chiral β-amino alcohol has been instrumental as a chiral ligand in the synthesis of Efavirenz, an HIV reverse transcriptase inhibitor. tcichemicals.com

While direct research on the biological activities of this compound is not extensively documented in the provided search results, a structurally similar compound, (2R,3R)-3-Amino-4-methoxy-2-butanol, has been investigated for its potential as a pharmaceutical intermediate, particularly in the development of antiviral drugs. smolecule.com This highlights the potential of this class of compounds in medicinal chemistry.

Data and Properties

Below is a table summarizing some of the key chemical and physical properties of a stereoisomer of this compound.

PropertyValue
IUPAC Name (2R,3S)-3-amino-4-methoxybutan-2-ol
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol nih.gov
Canonical SMILES CC@HO nih.gov
InChI Key GJEAWVIMAWIHHK-UHNVWZDZSA-N nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 5 nih.gov
Exact Mass 119.094628657 Da nih.gov
Topological Polar Surface Area 58.4 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO2 B1523329 3-Amino-4-methoxybutan-1-ol CAS No. 1334146-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-8-4-5(6)2-3-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJKIMBTZBWVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-51-8
Record name 3-amino-4-methoxybutan-1-ol
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Stereoselective Synthesis of 3 Amino 4 Methoxybutan 1 Ol and Its Enantiomers

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation represents one of the most efficient and environmentally benign methods for producing optically pure chiral amines. For the synthesis of (S)-3-Amino-4-methoxybutan-1-ol, two primary strategies involving this approach have been successfully developed: the hydrogenation of an enamine intermediate and the direct reductive amination of a β-keto ester. acs.org

This pathway involves a two-step process: the formation of a primary, non-protected enamine from a β-keto ester, followed by its asymmetric hydrogenation. acs.org This method is a cornerstone for producing chiral amines from readily available carbonyl precursors. researchgate.net

A highly effective method for synthesizing (S)-3-Amino-4-methoxybutan-1-ol begins with the commercially available β-keto ester, methyl 4-methoxy-3-oxo-butanoate. acs.org This precursor is first converted into its primary, unprotected enamine. The crucial step is the subsequent asymmetric catalytic hydrogenation of this enamine intermediate. acs.org

This transformation is efficiently catalyzed by a Ruthenium-based system incorporating the chiral ligand MeOBIPHEP. acs.org MeOBIPHEP is a member of the atropisomeric biaryl diphosphine ligand family, which is renowned for creating highly effective catalysts for asymmetric hydrogenation. The specific stereochemical information embedded in the chiral ligand is transferred during the catalytic cycle, directing the hydrogenation to one face of the enamine, thereby producing the desired enantiomer with high selectivity. The design of such ligands is pivotal for achieving high levels of enantiocontrol in transition metal catalysis.

The optimization of reaction parameters is critical to maximizing the enantiomeric excess (ee) of the product. For the Ru-MeOBIPHEP catalyzed hydrogenation of the enamine derived from methyl 4-methoxy-3-oxo-butanoate, the process yields an excellent initial enantiomeric excess. acs.org Further enhancement of the product's optical purity is achieved through a final purification step.

The synthesis yields initial ee values between 97-98%. acs.org These high levels of stereocontrol are a direct result of the efficacy of the chiral catalyst. To achieve the highest possible optical purity, the product is subjected to crystallization, which successfully upgrades the enantiomeric excess to ≥99%. acs.org

Synthesis StepCatalyst SystemInitial Enantiomeric Excess (ee)Final Enantiomeric Excess (ee) after Crystallization
Asymmetric Hydrogenation of EnamineRu-MeOBIPHEP97-98% acs.org≥99% acs.org

Asymmetric Direct Reductive Amination (DARA) offers a more streamlined, one-pot alternative to the two-step enamine hydrogenation process. nih.gov This approach combines the amination and reduction steps, directly converting a ketone into a chiral amine using an ammonia source and a reducing agent in the presence of a chiral catalyst. nih.gov

In the DARA approach to (S)-3-Amino-4-methoxybutan-1-ol, the same starting material, methyl 4-methoxy-3-oxo-butanoate, is used. acs.org Instead of pre-forming an enamine, the reaction is conducted in the presence of an ammonium salt, such as ammonium acetate, which serves as the nitrogen source. acs.org Ammonium salts are cost-effective and readily available sources of ammonia for reductive amination reactions. acs.orgnih.gov The reaction proceeds through the in-situ formation of an enamine or imine intermediate, which is then immediately hydrogenated. researchgate.net

The catalytic system employed for the DARA of methyl 4-methoxy-3-oxo-butanoate is a Ruthenium catalyst similar to the one used in the stepwise enamine hydrogenation. acs.org This highlights the versatility of the Ru-MeOBIPHEP system. Both Ruthenium and Iridium complexes are widely recognized for their high efficiency in catalyzing DARA for a broad range of ketones and amines. nih.govresearchgate.net These catalytic systems are capable of activating hydrogen and facilitating the reduction of the C=N bond of the in-situ formed intermediate with high enantioselectivity. researchgate.net The DARA process, like the enamine hydrogenation route, provided initial ee values of 97-98%, which were subsequently upgraded to ≥99% by product crystallization. acs.org

Synthesis StrategyPrecursorNitrogen SourceCatalyst TypeFinal Enantiomeric Excess (ee)
Direct Reductive Amination (DARA)Methyl 4-methoxy-3-oxo-butanoateAmmonium Acetate acs.orgRuthenium acs.org≥99% (after crystallization) acs.org

Asymmetric Direct Reductive Amination (DARA) of β-Keto Esters

Alternative Stereocontrolled Synthetic Routes

While asymmetric hydrogenation and reductive amination represent efficient pathways to enantiomerically enriched 3-amino-4-methoxybutan-1-ol, alternative stereocontrolled strategies offer different approaches to establishing the desired stereochemistry. These methods often rely on the use of chiral auxiliaries or diastereoselective transformations of substrates containing existing stereocenters.

Diastereoselective Transformations

Diastereoselective transformations are employed when a molecule already contains one or more stereocenters. The existing chirality is used to influence the stereochemical outcome of a new stereocenter being formed. For the synthesis of γ-amino alcohols like this compound, a key strategy involves the diastereoselective reduction of a β-amino ketone precursor.

The relative stereochemistry of the resulting amino alcohol (syn- or anti-) can be controlled by the choice of reducing agent and the nature of the protecting group on the nitrogen atom. For example, chelation-controlled reductions, often employing zinc borohydride (B1222165) or other Lewis acidic reagents, can favor the formation of the syn-diastereomer. In this scenario, the reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the amino group, leading to a rigid cyclic transition state that directs the hydride delivery from a specific face. Conversely, non-chelating reducing agents, such as sodium borohydride under carefully controlled conditions, may favor the formation of the anti-diastereomer by attacking the less sterically hindered face of the carbonyl group, as predicted by the Felkin-Ahn model.

The development of complementary catalytic systems for the hydrogenation of β-amino ketones provides access to both syn- and anti-γ-amino alcohols. For instance, iridium-catalyzed asymmetric transfer hydrogenation has been shown to produce anti-products, while rhodium-catalyzed asymmetric hydrogenation can yield the corresponding syn-products with high diastereoselectivity.

Reduction TypeTypical ReagentFavored DiastereomerControl Element
Chelation-ControlledZinc BorohydridesynLewis acid coordination to N and O
Non-Chelation-ControlledSodium BorohydrideantiSteric hindrance (Felkin-Ahn model)
Asymmetric Transfer HydrogenationIr-based catalystantiCatalyst-substrate interaction
Asymmetric HydrogenationRh-based catalystsynCatalyst-substrate interaction

This interactive table summarizes different diastereoselective reduction methods that could be applied to a suitable precursor for the synthesis of diastereomers of this compound.

Process Development and Scalability for Enantiomerically Enriched this compound

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and product purity. The development of a scalable synthesis for enantiomerically enriched this compound is crucial for its potential applications in pharmaceuticals and other areas of chemical research.

Strategies for Multikilogram Scale Production

The synthesis of (S)-3-amino-4-methoxybutan-1-ol via asymmetric reductive amination of methyl 4-methoxy-3-oxobutanoate has been developed with scalability in mind, having been successfully conducted on a multigram scale. nih.gov Further scaling to multikilogram production would involve several key considerations. The use of a homogeneous ruthenium catalyst, while highly efficient, necessitates careful control of reaction parameters to ensure high turnover numbers and minimize catalyst loading, which is a significant cost driver. Process optimization would focus on maximizing the substrate-to-catalyst ratio (S/C) without compromising enantioselectivity or reaction time.

For large-scale production, factors such as heat transfer, mixing efficiency, and safe handling of hydrogen gas become critical. The choice of solvent and reaction concentration would be optimized to balance reaction kinetics, product solubility, and ease of downstream processing. A robust workup procedure to efficiently remove the catalyst and any byproducts is essential for achieving high purity on a large scale. Alternative approaches, such as enzymatic transamination, are also being explored for the industrial production of similar chiral amino alcohols due to their high selectivity and environmentally benign reaction conditions.

Purity Enhancement through Crystallization

Achieving high enantiomeric purity is often a critical requirement for chiral compounds. While the asymmetric synthesis of (S)-3-amino-4-methoxybutan-1-ol can provide the product with an initial enantiomeric excess (ee) of 97-98%, further enhancement is necessary to meet stringent purity standards. nih.gov Crystallization is a powerful and widely used technique for improving both chemical and enantiomeric purity on a large scale.

The hydrochloride salt of this compound has been shown to be a crystalline solid, which facilitates its purification. nih.gov By forming the salt and performing a controlled crystallization from a suitable solvent system, the enantiomeric excess can be upgraded to ≥99%. nih.gov This process takes advantage of the different solubilities of the racemate and the desired enantiomer in the chosen solvent, or it can be a preferential crystallization where the desired enantiomer crystallizes out, leaving the minor enantiomer enriched in the mother liquor.

Another common technique for purity enhancement is the formation of diastereomeric salts. By reacting the enantiomerically enriched amino alcohol with a chiral resolving agent, such as tartaric acid or a derivative, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the desired enantiomerically pure amino alcohol.

Purification MethodPrincipleApplication to this compound
Direct Crystallization of SaltPreferential crystallization of the desired enantiomer's salt.Crystallization of the hydrochloride salt to upgrade ee from 97-98% to ≥99%. nih.gov
Diastereomeric Salt ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.A potential method for resolution or further purification, though not explicitly reported for this compound.

This interactive table details methods for enhancing the purity of this compound.

Chemical Transformations and Derivatization of 3 Amino 4 Methoxybutan 1 Ol

Reactions of the Amino Group

The primary amino group in 3-Amino-4-methoxybutan-1-ol is a nucleophilic center, making it susceptible to reactions with various electrophiles. Strategic manipulation of this group is fundamental to the synthesis of more complex molecules.

Protecting Group Strategies (e.g., Boc Protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by introducing a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction and its stability to most nucleophiles and bases.

The protection of an amine as a carbamate (B1207046), such as a Boc-protected amine, renders the nitrogen non-nucleophilic. The reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The conditions are generally mild and flexible, with high yields achievable in solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile (B52724) at room temperature or with moderate heating. Common bases include sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). For (S)-3-Amino-4-methoxybutan-1-ol, transitory Boc protection of the amino group has been employed as a key step in synthetic pathways.

The Boc group can be readily removed (deprotection) under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an aqueous solution, which regenerates the amine. This differential stability—stable to base, labile to acid—allows for selective deprotection in the presence of other protecting groups, a concept known as an orthogonal protecting group strategy.

Table 1: Typical Reagents and Conditions for Boc Protection of Primary Amines
ReagentBaseSolventTypical Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium Bicarbonate (NaHCO₃)Dioxane/WaterRoom Temperature
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (DCM)0 °C to Room Temperature
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)Acetonitrile (MeCN)Room Temperature
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)Triethylamine (Et₃N)Aqueous DioxaneRoom Temperature

Reductive Alkylation for Diamine Synthesis

Reductive alkylation is a powerful method for forming carbon-nitrogen bonds and is used to introduce alkyl substituents onto an amine. For this compound, this reaction serves as a pathway to synthesize diamine derivatives. The process involves the reaction of the primary amino group with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine.

(S)-3-Amino-4-methoxybutan-1-ol has been documented as a useful starting material for the preparation of diamines through reductive alkylation at its amino group. This transformation allows for the extension of the molecule and the introduction of a second nitrogen-containing functional group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound but are effective at reducing the intermediate iminium ion.

Reactions of the Hydroxyl Group

The primary hydroxyl group is another key site for derivatization, participating in oxidation, esterification, and etherification reactions.

Conversion to Aldehyde Derivatives

The primary alcohol moiety of this compound can be oxidized to form the corresponding aldehyde, 3-amino-4-methoxybutanal. This aldehyde is a versatile intermediate. For instance, it can undergo subsequent reductive amination, providing a pathway to synthesize diamines. This sequential transformation—oxidation of the alcohol followed by reductive amination of the resulting aldehyde—highlights how both functional groups on the parent molecule can be strategically employed.

The oxidation must be performed under carefully controlled conditions to prevent over-oxidation to a carboxylic acid. The presence of the amino group also requires consideration, and it is often protected (e.g., as a Boc carbamate) before the oxidation step. A variety of modern, mild oxidizing agents are suitable for this conversion.

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes
Reaction Name/ReagentKey ComponentsTypical Conditions
Swern OxidationOxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (Et₃N)Low temperature (e.g., -78 °C), anhydrous
Dess-Martin Periodinane (DMP)Dess-Martin PeriodinaneRoom temperature, typically in DCM
Pyridinium Chlorochromate (PCC)Pyridinium ChlorochromateRoom temperature, typically in DCM
TEMPO-mediated OxidationTEMPO (catalyst), NaOCl (oxidant)Biphasic (e.g., DCM/water) with a buffer

Esterification and Etherification Reactions

While primary alcohols are generally reactive towards esterification and etherification, specific documented examples involving this compound are not prevalent in the reviewed scientific literature. However, the expected reactivity of the hydroxyl group follows general organic principles.

Esterification would involve reacting the alcohol with a carboxylic acid or one of its activated derivatives (such as an acyl chloride or anhydride). The reaction is typically catalyzed by an acid (e.g., Fischer esterification) or promoted by a coupling agent. To ensure selectivity, the amino group would need to be protected beforehand, as it is more nucleophilic than the hydroxyl group and would otherwise preferentially react with the acylating agent.

Etherification , such as in the Williamson ether synthesis, would require deprotonation of the hydroxyl group with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide could then react with an alkyl halide in an Sₙ2 reaction to form an ether. Again, prior protection of the amino group would be essential to prevent it from being deprotonated or acting as a competing nucleophile.

Mechanisms of Key Transformations Involving this compound

Understanding the mechanisms of these transformations is key to controlling reaction outcomes.

Mechanism of Boc Protection: The protection reaction begins with the nucleophilic attack of the nitrogen atom of the amino group on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate, which then collapses. The departure of a tert-butoxide group, which quickly decomposes to isobutylene (B52900) and carbon dioxide or is protonated to form tert-butanol, results in the formation of the stable tert-butyl carbamate product.

Mechanism of Reductive Alkylation: This is a two-stage process. First, the primary amine attacks the carbonyl carbon of an aldehyde or ketone, followed by proton transfer and dehydration to yield a protonated imine, known as an iminium ion. In the second stage, a hydride reducing agent (e.g., NaBH₃CN) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is typically irreversible and yields the final, more substituted amine product.

Mechanism of Alcohol Oxidation (Swern Oxidation Example): The Swern oxidation provides a representative mechanism for converting the primary alcohol to an aldehyde.

Activation: Dimethyl sulfoxide (DMSO) reacts with an activator like oxalyl chloride at low temperature to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium ion.

Alkoxysulfonium Salt Formation: The primary alcohol attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.

Deprotonation and Elimination: A hindered, non-nucleophilic base, such as triethylamine, removes a proton from the carbon adjacent to the oxygen. The resulting carbanion induces an intramolecular elimination (E2-type) reaction. The electrons from the C-H bond form the new C=O double bond of the aldehyde, breaking the C-O and S-C bonds and producing dimethyl sulfide (B99878) and protonated base as byproducts.

Applications of 3 Amino 4 Methoxybutan 1 Ol As a Synthetic Building Block

Precursor in Pharmaceutical Synthesis and Drug Discovery

While detailed public information on the integration of 3-Amino-4-methoxybutan-1-ol into specific, named pharmaceutical compounds is limited, its role as a precursor is established within medicinal chemistry programs. The compound's utility lies in its function as a scaffold, providing a foundational structure that can be systematically built upon to generate libraries of new chemical entities for drug discovery.

Research has indicated that (S)-3-Amino-4-methoxybutan-1-ol and its N-protected derivatives are employed as starting materials for the synthesis of various diamines. These diamines are generated through processes such as reductive alkylation at the amino group and reductive amination involving the alcohol function after its conversion to an aldehyde. Such diamine structures are critical components in many classes of bioactive molecules, although the specific end compounds derived from this particular precursor are not extensively detailed in available literature.

The design of novel drug candidates often relies on the use of versatile and modifiable chemical scaffolds. The this compound structure, with its distinct functional groups, offers multiple points for chemical diversification. Medicinal chemists can modify the amino and hydroxyl groups to explore how structural changes affect a molecule's biological activity, optimizing for target affinity, selectivity, and pharmacokinetic properties. However, specific examples of drug candidates that explicitly incorporate this scaffold are not prominently featured in publicly accessible scientific databases.

Chiral Ligand and Catalyst Component in Asymmetric Catalysis

The presence of both an amino and an alcohol group in a chiral framework makes this compound a potential candidate for development into chiral ligands for asymmetric catalysis. Such ligands are crucial for synthesizing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry.

There is a lack of specific published research detailing the successful development and application of chiral catalysts derived directly from this compound. While amino alcohols are a well-established class of precursors for ligands in transition-metal catalysis, the application of this specific compound for this purpose has not been documented in the available scientific literature.

As there are no documented catalysts derived from this compound, there is consequently no performance data available for its use in enantioselective reactions. The effectiveness of such a potential catalyst would be measured by its ability to produce a high enantiomeric excess (e.e.) of the desired product with high yields, but this remains a hypothetical application.

Intermediate in the Synthesis of Advanced Organic Materials

Beyond pharmaceuticals, chiral building blocks can be used to create advanced organic materials with unique properties, such as chiral polymers or functional materials with specific optical or recognition capabilities. However, the use of this compound as an intermediate in the synthesis of such materials is not described in the current body of scientific literature, and its application in this area remains unexplored.

Stereochemical Analysis and Advanced Characterization Methodologies

Determination of Enantiomeric Purity and Enantiomeric Excess (e.g., HPLC)

The quantification of enantiomeric purity and the determination of enantiomeric excess (e.e.) are paramount in the characterization of chiral molecules like 3-Amino-4-methoxybutan-1-ol. High-Performance Liquid Chromatography (HPLC) is a principal technique for achieving this. Given that this compound lacks a strong chromophore for standard UV detection, a common strategy involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

One established method for analogous compounds, such as 3-aminobutanol, involves a derivatization reaction with (R)-α-methyl-2-naphthaleneacetyl chloride. This reaction creates diastereomeric products that can be effectively separated and quantified using reverse-phase HPLC with UV detection. uni.lu The detection wavelength for such derivatives is typically in the range of 210-300 nm. uni.lu A similar approach for 2-aminobutanol enantiomers uses (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing agent, with the resulting diastereomers being separable on a C18 column.

The mobile phase in these separations is typically a mixture of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724). uni.lu The precise composition of the mobile phase is optimized to achieve baseline separation of the diastereomeric peaks, which allows for accurate integration of their respective peak areas and the subsequent calculation of enantiomeric excess.

Table 1: Illustrative HPLC Method Parameters for Chiral Purity Analysis of Aminobutanols

ParameterValue/Condition
Column C18 Reverse-Phase
Mobile Phase Methanol/Acetonitrile and Buffered Aqueous Solution
Derivatizing Agent (R)-α-methyl-2-naphthaleneacetyl chloride or (R)-(+)-1-phenylethanesulfonyl chloride
Detection UV at 210-300 nm

This table represents typical starting conditions for method development based on analogous compounds.

Spectroscopic Characterization for Stereochemical Assignment (e.g., NMR, MS)

While HPLC is effective for determining enantiomeric purity, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the elucidation of the molecule's connectivity and the assignment of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative configuration of stereocenters. For this compound, ¹H and ¹³C NMR spectra would confirm the basic carbon skeleton and the presence of all functional groups. To assign the relative stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed. By observing through-space correlations between protons, the spatial proximity of different substituents can be determined, which in turn can reveal the relative orientation of the amino and hydroxyl groups.

Mass Spectrometry (MS) , particularly when coupled with a chiral separation technique like chiral HPLC-MS, can be used to confirm the mass of the enantiomers and to study their fragmentation patterns. While mass spectra of enantiomers are identical, the fragmentation of diastereomeric derivatives formed with a chiral reagent can sometimes show subtle differences, providing another layer of stereochemical information. The predicted monoisotopic mass of this compound is 119.09463 Da.

Conformational Analysis and Molecular Structure Studies

The biological activity of this compound is not only dependent on its absolute configuration but also on its preferred conformation in solution and at its target binding site. Conformational analysis aims to understand the rotational freedom around the single bonds of the molecule and to identify the most stable, low-energy conformations.

This can be investigated through a combination of experimental and computational methods. Experimentally, NMR spectroscopy can provide insights into conformational preferences through the analysis of coupling constants and NOE data.

Computationally, molecular mechanics and quantum chemical calculations can be used to model the potential energy surface of the molecule as a function of its dihedral angles. These calculations can predict the relative energies of different staggered and eclipsed conformations, thereby identifying the most likely solution-phase structures. The interplay of intramolecular hydrogen bonding between the amino and hydroxyl groups would be a key feature to investigate in the conformational analysis of this compound.

Advanced Theoretical and Computational Studies of 3 Amino 4 Methoxybutan 1 Ol

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

No published research data is available.

Mechanistic Insights from Computational Modeling

No published research data is available.

Prediction of Chemical Behavior and Interactions

No published research data is available.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of specific chemical structures is a foundational aspect of chemical research and development. While the broader field of organic chemistry is actively pursuing novel and sustainable methods for creating amino alcohols, such as biocatalytic routes and green chemistry approaches, specific literature on such methods for 3-Amino-4-methoxybutan-1-ol is limited.

One documented method for the synthesis of this compound is detailed in a patent, which describes the preparation of its trifluoroacetic acid (TFA) salt. The process involves the reaction of a precursor, referred to as D64, in methanol (B129727) with palladium hydroxide (B78521) (Pd(OH)2) and TFA. This mixture is stirred under a hydrogen atmosphere at 50°C for 16 hours. Following the reaction, the mixture is filtered to yield the TFA salt of this compound.

Currently, dedicated research on developing more sustainable or novel synthetic pathways specifically for this compound is not widely available in peer-reviewed literature. The development of such routes, perhaps utilizing enzymatic catalysis or starting from bio-based materials, remains a potential area for future investigation.

Exploration of New Catalytic and Biological Applications

Amino alcohols as a class of compounds are known for their versatile applications, including as chiral ligands in asymmetric catalysis and as building blocks for bioactive molecules. However, specific research into the catalytic applications of this compound has not been identified in the current body of scientific literature.

In the realm of biological applications, this compound is mentioned within a patent related to inhibitors of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a protein that has been genetically linked to an increased risk of developing Parkinson's disease. The patent discusses the potential utility of LRRK2 inhibitors in the treatment of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). The inclusion of this compound in this context suggests its potential role as an intermediate or a component in the development of therapeutic agents targeting LRRK2 kinase activity. Further exploration and dedicated studies are necessary to fully elucidate its specific biological functions and potential as a therapeutic agent.

Integration into Complex Supramolecular Architectures for Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Amino alcohols can be valuable components in designing such architectures due to their ability to form hydrogen bonds. However, a review of available scientific literature and patent databases did not yield any specific research on the integration of this compound into complex supramolecular architectures. This area remains unexplored and presents a potential avenue for future research.

Advanced Material Science Applications

Amino alcohols are utilized in material science for applications such as modifying surfaces and developing polymers. Despite the potential for this class of compounds, there is currently no specific research documented on the application of this compound in advanced material science. Consequently, its potential use in creating new materials with specific functionalities is an open field for future scientific inquiry.

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-methoxybutan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, introducing the methoxy group via alkylation of a precursor alcohol followed by amination. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Catalysts : Palladium or nickel catalysts may optimize reductive steps .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H NMR track intermediate formation .
    Optimization : Adjust pH (amine protonation affects reactivity) and temperature (higher temps accelerate substitutions but risk side reactions). Purity is confirmed via HPLC (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify methoxy (-OCH3_3) and amino (-NH2_2) groups. For example, methoxy protons resonate at ~3.3 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C6_6H15_{15}NO2_2) via [M+H]+^+ peaks at m/z 134.11756 .
  • Infrared (IR) spectroscopy : Stretching frequencies for -NH2_2 (~3350 cm1^{-1}) and -OH (~3200 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation; similar alcohols (e.g., 3-Methoxy-1-butanol) are flammable (flash point ~161°C) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact.
  • Storage : Inert atmosphere (N2_2) prevents oxidation; store at 2–8°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Methodological Answer: The methoxy group’s electron-donating nature stabilizes transition states in SN_N2 reactions, while the branched carbon chain introduces steric hindrance. For example:

  • Nucleophilic substitutions : Reactivity decreases with bulky electrophiles (e.g., tert-butyl halides) due to hindered backside attack .
  • Kinetic studies : Compare reaction rates with linear analogs using stopped-flow techniques. Contradictions in literature may arise from solvent polarity effects .

Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes 3D conformers to calculate CCS (e.g., 128.4 Å2^2 for [M+H]+^+) .
  • Software tools : MOBCAL or IMPACT integrate charge distribution and ion mobility. Validate against experimental data from traveling-wave ion mobility (TWIM) .

Q. How can researchers address the lack of literature on this compound’s stereochemical behavior?

Methodological Answer:

  • Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers.
  • Dynamic NMR : Detect atropisomerism via variable-temperature 1^1H NMR .
  • Theoretical modeling : Molecular dynamics simulations predict enantiomer stability .

Q. What role does salt formation (e.g., hydrochloride) play in modifying the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : Hydrochloride salts (e.g., CAS 2253639-62-0) enhance aqueous solubility for biological assays .
  • Stability : Salt forms reduce hygroscopicity. Characterize via X-ray diffraction (XRD) to confirm crystallinity .

Q. How can retrosynthetic analysis guide the development of novel derivatives for bioactivity studies?

Methodological Answer:

  • AI-driven tools : Platforms like Pistachio or Reaxys suggest routes via functional group interconversion (FGI). For example, introducing fluorinated groups at C4 to mimic bioactive analogs .
  • One-step modifications : Amide coupling or Mitsunobu reactions diversify the hydroxyl/amine moieties .

Data Contradictions and Validation

  • Synthetic yields : Discrepancies in fluorinated analogs (e.g., 3-Amino-4,4,4-trifluoro derivatives) suggest solvent-dependent side reactions; validate via kinetic profiling .
  • CCS predictions : Differences between [M+Na]+^+ (136.6 Å2^2) and [M+K]+^+ (132.9 Å2^2) highlight ion-specific calibration needs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.